2-chloro-N-isobutyl-benzenesulfonamide
Description
Properties
Molecular Formula |
C10H14ClNO2S |
|---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
2-chloro-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-8(2)7-12-15(13,14)10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
YJEYICZNBPWMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzene Ring
The 2-chloro substitution on the benzene ring is a common feature in sulfonamide derivatives. For example:
- 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide () replaces the isobutyl group with a 3-methoxybenzoyl moiety.
- 2-Chloro-N-(2-chloro-benzoyl)benzenesulfonamide () features a second chloro substituent on the benzoyl group, increasing hydrophobicity and steric hindrance compared to the isobutyl variant.
These modifications impact molecular packing, as evidenced by crystallographic studies. For instance, chloro-substituted derivatives often exhibit shorter intermolecular halogen bonds (3.3–3.5 Å) compared to methoxy analogs, which favor hydrogen bonding .
N-Substituent Variations
The nature of the N-substituent significantly affects physicochemical properties:
| Compound Name | N-Substituent | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2-Chloro-N-isobutyl-benzenesulfonamide | Isobutyl | ~263.7 | Bulky alkyl group; reduced π-π stacking |
| 2-Chloro-N-(3-methoxybenzoyl)-benzenesulfonamide | 3-Methoxybenzoyl | ~370.8 | Aromatic, electron-rich substituent |
| 2-Chloro-N-(2-chloro-benzoyl)-benzenesulfonamide | 2-Chloro-benzoyl | ~375.7 | Dual chloro groups; increased hydrophobicity |
- Benzoyl Derivatives : Aromatic N-substituents enhance π-π stacking interactions, often leading to higher melting points and denser crystal packing .
Crystallographic Insights
Crystallographic data for analogs (e.g., ) reveal distinct unit cell parameters and space groups:
- 2-Chloro-N-(2-chloro-benzoyl)benzenesulfonamide: Monoclinic system (space group P2₁/c) with unit cell dimensions a = 8.23 Å, b = 12.45 Å, c = 14.89 Å.
- 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide : Orthorhombic system (space group Pbca) with a = 10.12 Å, b = 15.33 Å, c = 20.56 Å .
These differences arise from variations in hydrogen-bonding networks and van der Waals interactions. The isobutyl group likely disrupts symmetry, favoring triclinic or lower-symmetry systems, though direct data for the target compound remains sparse.
Validation and Computational Tools
Structural analyses of these compounds rely on software like SHELXL () for refinement and WinGX () for crystallographic data processing. Validation tools like PLATON () ensure geometric accuracy, particularly for hydrogen-bonding and torsional angles .
Preparation Methods
Direct Sulfonylation with 2-Chlorobenzenesulfonyl Chloride
In a standard protocol, 2-chlorobenzenesulfonyl chloride is reacted with isobutylamine in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) under basic conditions. For example, sodium carbonate or triethylamine is used to neutralize HCl generated during the reaction. A typical molar ratio of 1:1.2 (sulfonyl chloride to amine) ensures complete conversion, with yields exceeding 85% under optimized conditions.
Reaction Conditions:
Alternative Routes via Intermediate Halogenation
Patents describe indirect methods where chlorination is performed post-sulfonylation. For instance, a nitro group in the para position of benzenesulfonamide is reduced and subsequently chlorinated. This approach, while lengthier, avoids handling unstable sulfonyl chlorides directly.
Critical Reaction Parameters and Optimization
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) or Ethyl Acetate | Higher solubility of intermediates |
| Base | Triethylamine or NaOH | Neutralizes HCl, drives equilibrium |
| Molar Ratio | 1:1.2 (sulfonyl chloride:amine) | Prevents amine oversaturation |
Data from CN104387299B indicate that using KOH in ethanol for analogous sulfonamide syntheses achieves >90% purity post-crystallization.
Temperature Control
Exothermic reactions require careful temperature modulation. For example, maintaining temperatures below 25°C prevents decomposition of the sulfonyl chloride. Industrial-scale processes described in CN101668734A employ jacketed reactors to dissipate heat during exothermic phases.
Purification and Characterization
Crystallization Techniques
Crude products are typically purified via recrystallization. Isopropanol and methyl tert-butyl ether (MTBE) are preferred due to their differential solubility profiles:
Analytical Validation
1H NMR and HPLC are standard for quality control. For instance, the target compound exhibits characteristic peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 1.0–1.2 ppm (isobutyl methyl groups). Purity thresholds of ≥99.4% are achievable through iterative recrystallization.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents highlight transitioning from batch to flow reactors to enhance scalability. For example, CN104387299B details a system where intermediates are pumped through sequential reaction zones, reducing processing time by 40%.
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chlorides
Exposure to moisture leads to hydrolysis, forming sulfonic acids. Strategies include:
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-chloro-N-isobutyl-benzenesulfonamide to maximize yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For sulfonamide derivatives, critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions by stabilizing intermediates .
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Catalysts : Base catalysts (e.g., triethylamine) deprotonate intermediates, accelerating sulfonamide bond formation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the product from unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., isobutyl group integration at δ ~2.5 ppm for CH protons) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms bond lengths/angles. For example, sulfonamide S=O bonds typically measure ~1.43 Å, consistent with sp hybridization .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 302.08 for CHClNOS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when refining the structure of this compound?
Methodological Answer: Contradictions may arise from disordered solvent molecules or twinned crystals. Strategies include:
- SHELX Suite : Use SHELXL for iterative refinement, adjusting occupancy factors for disordered atoms. The "L.S." command helps minimize residuals (R < 0.05 for high-quality data) .
- Validation Tools : CheckCIF (via IUCr) flags geometric outliers (e.g., bond angle deviations > 5°), prompting re-examination of torsion restraints .
- Complementary Data : Pair X-ray results with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths and angles computationally .
Q. What methodological approaches are recommended for analyzing the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (pH, temperature). For example, at pH 9, the chloro group undergoes hydrolysis to a hydroxyl derivative, while amines (e.g., pyrazole) facilitate SNAr reactions .
- Isotopic Labeling : Use Cl NMR to track substitution pathways, distinguishing between direct displacement and intermediate formation .
- Theoretical Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for competing reaction pathways, guiding experimental design .
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina screens derivatives against target proteins (e.g., carbonic anhydrase IX). Key parameters include binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with active-site residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data. For example, electron-withdrawing groups (e.g., -NO) enhance sulfonamide inhibition potency .
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP < 3 for optimal membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
